Naltiazem
Overview
Description
Naltiazem is a small molecule drug that functions as a voltage-gated calcium channel blocker. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of cardiovascular diseases, including arrhythmias, hypertension, and myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naltiazem involves multiple steps, starting with the preparation of the core benzothiazepine structure. The process typically includes:
- Formation of the benzothiazepine ring through a cyclization reaction.
- Introduction of the dimethylaminoethyl side chain.
- Addition of the methoxyphenyl group.
- Final acetylation to form the acetate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
- High-yield reactions to minimize waste.
- Use of robust catalysts and reagents to ensure consistency.
- Implementation of purification steps such as crystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Naltiazem undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the dimethylaminoethyl side chain or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures and pH.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like gas chromatography and mass spectrometry .
Scientific Research Applications
Naltiazem has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blocking mechanisms.
Biology: Investigated for its effects on cellular calcium regulation.
Medicine: Explored for its potential in treating cardiovascular diseases, arrhythmias, and hypertension.
Industry: Utilized in the development of new calcium channel blockers and related pharmaceuticals
Mechanism of Action
Naltiazem exerts its effects by blocking voltage-gated calcium channels, which are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells. By inhibiting this influx, this compound relaxes the smooth muscle, leading to vasodilation and reduced blood pressure. It also decreases the force and rate of heart contractions, making it effective in treating arrhythmias .
Comparison with Similar Compounds
Diltiazem: Another benzothiazepine derivative with similar calcium channel blocking properties.
Verapamil: A phenylalkylamine calcium channel blocker with a different chemical structure but similar therapeutic effects.
Amlodipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle.
Uniqueness: Naltiazem is unique due to its specific molecular structure, which provides a balanced effect on both cardiac and vascular smooth muscle. This intermediate specificity makes it distinct from other calcium channel blockers like Diltiazem and Verapamil, which have more targeted actions .
Properties
CAS No. |
108383-95-5 |
---|---|
Molecular Formula |
C26H28N2O4S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i][1,5]benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C26H28N2O4S/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3/h5-14,23-24H,15-16H2,1-4H3/t23-,24+/m1/s1 |
InChI Key |
GWVJLVHNKMLXRM-RPWUZVMVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |
SMILES |
CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naphtho(1,2-b)1,4-thiazepin-4(5H)-one naltiazem |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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